molecular formula C13H8ClN3O2S B11459708 4-Chloro-N-{5-oxo-5H-[1,3]thiazolo[3,2-A]pyrimidin-6-YL}benzamide

4-Chloro-N-{5-oxo-5H-[1,3]thiazolo[3,2-A]pyrimidin-6-YL}benzamide

Cat. No.: B11459708
M. Wt: 305.74 g/mol
InChI Key: JTLWUCIHSMOVRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-N-{5-oxo-5H-[1,3]thiazolo[3,2-A]pyrimidin-6-YL}benzamide is a heterocyclic compound that belongs to the thiazolopyrimidine class. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of this compound makes it a promising candidate for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-N-{5-oxo-5H-[1,3]thiazolo[3,2-A]pyrimidin-6-YL}benzamide typically involves multi-step reactions starting from readily available starting materials. One common method involves the condensation of ethyl acetoacetate with 1,3-thiazol-2-amine and aromatic aldehydes in isopropyl alcohol at 20°C under ultrasonic activation . This reaction leads to the formation of ethyl 5-aryl-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylates, which can be further modified to obtain the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of green chemistry principles to minimize waste and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-N-{5-oxo-5H-[1,3]thiazolo[3,2-A]pyrimidin-6-YL}benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-Chloro-N-{5-oxo-5H-[1,3]thiazolo[3,2-A]pyrimidin-6-YL}benzamide involves its interaction with various molecular targets and pathways. The compound’s structure allows it to bind to specific enzymes and receptors, modulating their activity. For example, it has been shown to act as a transient receptor potential vanilloid–receptor 1 (TRPV1) modulator, which plays a role in pain perception and inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-N-{5-oxo-5H-[1,3]thiazolo[3,2-A]pyrimidin-6-YL}benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chloro and benzamide groups contribute to its reactivity and potential as a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C13H8ClN3O2S

Molecular Weight

305.74 g/mol

IUPAC Name

4-chloro-N-(5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)benzamide

InChI

InChI=1S/C13H8ClN3O2S/c14-9-3-1-8(2-4-9)11(18)16-10-7-15-13-17(12(10)19)5-6-20-13/h1-7H,(H,16,18)

InChI Key

JTLWUCIHSMOVRT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=CN=C3N(C2=O)C=CS3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.